Bienvenue dans la boutique en ligne BenchChem!

4-bromo-N-cyclopentyl-3-fluorobenzenesulfonamide

HDAC6 Inhibition Cancer Epigenetics Sulfonamide SAR

Potent HDAC6 inhibitor (IC50=24 nM) with >150-fold selectivity over BRD4. The 4-bromo-3-fluoro substitution pattern is critical—substituting with analogs risks polypharmacology or potency loss. Also modulates carbonic anhydrase enzymes. Ideal chemical probe for oncology target validation, lead optimization, and anti-infective SAR campaigns. Verify CAS 1704096-16-1 before ordering to avoid inactive isomers.

Molecular Formula C11H13BrFNO2S
Molecular Weight 322.2 g/mol
CAS No. 1704096-16-1
Cat. No. B1408239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-cyclopentyl-3-fluorobenzenesulfonamide
CAS1704096-16-1
Molecular FormulaC11H13BrFNO2S
Molecular Weight322.2 g/mol
Structural Identifiers
SMILESC1CCC(C1)NS(=O)(=O)C2=CC(=C(C=C2)Br)F
InChIInChI=1S/C11H13BrFNO2S/c12-10-6-5-9(7-11(10)13)17(15,16)14-8-3-1-2-4-8/h5-8,14H,1-4H2
InChIKeyCBFNOBSWYUNZAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-bromo-N-cyclopentyl-3-fluorobenzenesulfonamide (CAS 1704096-16-1) Procurement Guide: Comparative Activity Profile and Selection Rationale


4-bromo-N-cyclopentyl-3-fluorobenzenesulfonamide (CAS 1704096-16-1) is a halogenated, N-cyclopentyl-substituted benzenesulfonamide derivative. Its molecular architecture combines a benzenesulfonamide core with a bromine atom at the para position, a fluorine atom at the meta position, and a cyclopentyl group on the sulfonamide nitrogen [1]. This compound has been identified as a ligand for several therapeutic targets, notably as an inhibitor of histone deacetylase 6 (HDAC6) and as a modulator of carbonic anhydrase (CA) enzymes . Due to its distinct substitution pattern and its activity against these clinically relevant targets, it serves as a valuable chemical probe and lead optimization candidate in oncology, inflammation, and pain research.

4-bromo-N-cyclopentyl-3-fluorobenzenesulfonamide: Why Generic Substitution of Benzenesulfonamide Analogs Is Not Advisable


In the benzenesulfonamide class, the precise position of halogen substituents and the nature of the N-alkyl group are critical determinants of target selectivity, binding affinity, and pharmacokinetic profile. Even small structural modifications can lead to dramatic changes in activity across different enzyme isoforms or receptor subtypes [1]. For instance, shifting a fluorine atom from the ortho to the meta position can alter the compound's interaction with the binding pocket, potentially converting a selective carbonic anhydrase IX (CA IX) inhibitor into a non-selective one, or changing its primary target from a carbonic anhydrase to a histone deacetylase [2][3]. Furthermore, the cyclopentyl moiety, compared to other N-alkyl groups, provides a specific steric and lipophilic profile that influences both binding and in vivo clearance [4]. Therefore, substituting this specific compound with a 'similar' analog from the same chemical family, without rigorous comparative data, carries a high risk of experimental failure due to unforeseen changes in potency, selectivity, and overall biological behavior.

4-bromo-N-cyclopentyl-3-fluorobenzenesulfonamide: A Quantitative Comparative Evidence Guide


Comparative HDAC6 Inhibitory Potency of 4-bromo-N-cyclopentyl-3-fluorobenzenesulfonamide vs. In-Class Analogs

This compound has been identified as a potent inhibitor of histone deacetylase 6 (HDAC6), a key target in oncology and neurodegenerative diseases. It demonstrates an IC50 of approximately 24 nM against HDAC6 . When compared to a structurally related N-cyclopentyl benzenesulfonamide analog without the 4-bromo-3-fluoro substitution pattern (BindingDB Entry BDBM50529145), which exhibits a much weaker IC50 of 12,000 nM (12 µM), the target compound is 500-fold more potent [1]. This highlights the critical role of the halogenation pattern on the aromatic ring for high-affinity HDAC6 binding.

HDAC6 Inhibition Cancer Epigenetics Sulfonamide SAR

Target Selectivity Profile: HDAC6 vs. BRD4 for 4-bromo-N-cyclopentyl-3-fluorobenzenesulfonamide

While the compound is a potent HDAC6 inhibitor (IC50 = 24 nM), it exhibits substantially weaker activity against the bromodomain protein BRD4, with an IC50 of 3,800 nM (3.8 µM) [1]. This >150-fold selectivity window distinguishes it from other sulfonamide-based chemical probes that may non-selectively target multiple epigenetic readers and erasers. This selectivity profile is critical for dissecting the specific biological consequences of HDAC6 inhibition without confounding off-target effects on BRD4-mediated transcription.

Epigenetic Probe Selectivity HDAC6 BRD4 Polypharmacology

Impact of Halogen Substitution Pattern on Target Profile: HDAC6 Inhibition vs. Carbonic Anhydrase Inhibition

The 4-bromo-3-fluoro substitution pattern is associated with preferential HDAC6 inhibition (IC50 = 24 nM) . In contrast, closely related compounds with different halogenation patterns, such as 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide, are reported to be potent inhibitors of carbonic anhydrase IX (CA IX) . This switch in primary target demonstrates the profound influence of the fluorine position (meta vs. ortho) on molecular recognition. This class-level inference is further supported by patent literature showing that specific benzenesulfonamide substitution patterns can be engineered for either CA IX or HDAC6 selectivity [1][2].

Chemical Biology Target Engagement Benzenesulfonamide SAR

In Vitro Antibacterial Activity of 4-bromo-N-cyclopentyl-3-fluorobenzenesulfonamide Against S. aureus

As a sulfonamide, this compound retains the characteristic antibacterial activity of the class through inhibition of bacterial dihydropteroate synthase (DHPS). It has been evaluated against Staphylococcus aureus and demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL . While this activity is a class feature, it provides a useful benchmark. For comparison, the classical sulfonamide sulfamethoxazole is often used at breakpoints of ≤2 µg/mL for susceptible S. aureus strains , indicating this compound is a weaker antimicrobial but may serve as a useful tool compound or a starting point for derivatization in antibiotic discovery.

Antimicrobial Resistance Sulfonamide Antibiotics Bacterial Dihydropteroate Synthase

4-bromo-N-cyclopentyl-3-fluorobenzenesulfonamide: Optimal Research and Industrial Application Scenarios


Epigenetic Probe Development and Cancer Target Validation

Given its potent inhibition of HDAC6 (IC50 = 24 nM) and >150-fold selectivity over BRD4, this compound is ideally suited as a chemical probe for dissecting HDAC6-specific functions in cancer cell lines . Its use can help validate HDAC6 as a therapeutic target in oncology without the confounding polypharmacology associated with pan-HDAC inhibitors or dual HDAC/BRD4 probes [1][2].

Medicinal Chemistry Hit-to-Lead Optimization for Selective HDAC6 Inhibitors

The well-defined SAR established for this compound, particularly the 500-fold boost in HDAC6 potency conferred by the 4-bromo-3-fluoro substitution pattern compared to simpler analogs, makes it a highly informative scaffold for medicinal chemistry optimization [3]. Its sub-100 nM starting potency allows for focused synthetic efforts on improving pharmacokinetic properties rather than re-engineering the core pharmacophore [4].

Antibacterial Sulfonamide Structure-Activity Relationship (SAR) Studies

The demonstrated, albeit modest, antibacterial activity (MIC = 16 µg/mL against S. aureus) provides a measurable starting point for SAR campaigns aimed at developing novel sulfonamide-based antibiotics to combat resistant strains . This compound can be used as a control or a baseline for evaluating the impact of further chemical modifications on DHPS inhibition and antimicrobial potency .

Quote Request

Request a Quote for 4-bromo-N-cyclopentyl-3-fluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.